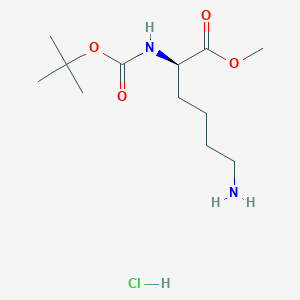
Boc-Lys-OMe.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride, commonly known as Boc-Lys-OMe.HCl, is a chemically protected form of the amino acid lysine. The tert-butoxycarbonyl group is a protective group used to prevent the amino group on lysine from reacting during the peptide chain assembly process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride typically involves the following steps :
Protection of Lysine: Lysine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-Lysine.
Esterification: Boc-Lysine is then reacted with methyl formate to produce Boc-Lysine methyl ester.
Formation of Hydrochloride Salt: Finally, Boc-Lysine methyl ester is reacted with hydrochloric acid to yield Boc-Lys-OMe.HCl.
Industrial Production Methods
Industrial production methods for N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield Boc-Lysine.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions to yield free lysine.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and an acid or base catalyst.
Deprotection: Commonly uses trifluoroacetic acid (TFA) or hydrochloric acid.
Major Products Formed
Hydrolysis: Produces Boc-Lysine.
Deprotection: Produces free lysine.
Aplicaciones Científicas De Investigación
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride has several scientific research applications :
Peptide Synthesis: Used as a protected lysine derivative in solid-phase peptide synthesis to prevent unwanted side reactions.
Chemical Synthesis: Serves as a starting material or intermediate in organic synthesis.
Biological Studies: Utilized in the study of protein structure and function by incorporating it into synthetic peptides.
Mecanismo De Acción
The mechanism of action of N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride primarily involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group of lysine during peptide synthesis, preventing it from reacting with other reagents. This allows for the selective formation of peptide bonds and the assembly of complex peptide chains .
Comparación Con Compuestos Similares
Similar Compounds
- Nα-Acetyl-L-lysine methyl ester hydrochloride
- Fmoc-Lysine methyl ester hydrochloride
- Nε-Boc-L-lysine methyl ester hydrochloride
Uniqueness
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride is unique due to its specific protective group (tert-butoxycarbonyl) and its application in peptide synthesis. This protective group is stable under basic conditions, making it suitable for use in solid-phase peptide synthesis where other protective groups might be unstable .
Propiedades
Fórmula molecular |
C12H25ClN2O4 |
|---|---|
Peso molecular |
296.79 g/mol |
Nombre IUPAC |
methyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m1./s1 |
Clave InChI |
NNUQENKCQXPGJG-SBSPUUFOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCCCN)C(=O)OC.Cl |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















